molecular formula C21H13ClN2O3S B2954130 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845631-97-2

7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2954130
CAS No.: 845631-97-2
M. Wt: 408.86
InChI Key: VCZCDVJLQANHGQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13ClN2O3S and its molecular weight is 408.86. The purity is usually 95%.
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Scientific Research Applications

Sensor Applications

The compound has been studied for its ability to bind metal cations, indicating its potential use as an ionophore in sensor applications. Research on similar U-shaped molecules demonstrated their capacity to form moderately stable complexes with potassium cations, suggesting that compounds with similar structural features could be explored for sensing applications (Cordaro et al., 2011).

Synthesis and Characterization

There has been significant interest in developing novel synthesis methods for related compounds. For instance, sulfur-bearing ligands based on isoxazole or pyrazole have been synthesized and characterized for their coordination chemistry with Cu(I) and Zn(II), showcasing the versatility of these structures in forming new metal complexes (Urdaneta et al., 2015). Additionally, the synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives has been explored, highlighting a new approach to generating these fused heterocyclic compounds (Vydzhak & Panchishin, 2008).

Material Development

Research into the development of new materials utilizing similar structural motifs has shown promising results. New photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units have been described, with potential applications in electronic devices due to their good solubility, processability, and photoluminescence properties (Beyerlein & Tieke, 2000).

Properties

IUPAC Name

7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S/c1-11-10-28-21(23-11)24-17(12-5-3-2-4-6-12)16-18(25)14-9-13(22)7-8-15(14)27-19(16)20(24)26/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCDVJLQANHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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